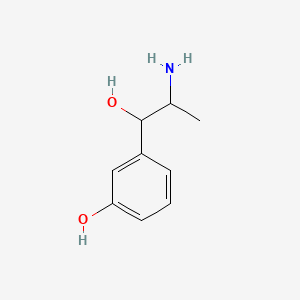

3-(2-Amino-1-hydroxypropyl)phenol

Übersicht

Beschreibung

3-(2-Amino-1-hydroxypropyl)phenol is an organic compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol . It is known for its applications in medicinal chemistry, particularly in the treatment of cardiac arrhythmias . The compound features a phenol group substituted with a 2-amino-1-hydroxypropyl side chain, which contributes to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-1-hydroxypropyl)phenol typically involves a multi-step reaction process. One common method starts with meta-methoxy bromobenzene, which undergoes a series of reactions including propylene oxide addition, methane sulfonic acid treatment, and ammonia methanol reaction . The final product is obtained through hydrolysis with hydrobromic acid. This method is noted for its environmental friendliness and high yield, making it suitable for industrial-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Amino-1-hydroxypropyl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Primary amines and reduced phenol derivatives.

Substitution: Various substituted phenol derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

3-(2-Amino-1-hydroxypropyl)phenol, also known as metaraminol, is an organic compound with the molecular formula and a molecular weight of 167.21 g/mol. It features a phenolic ring substituted with a 2-amino-1-hydroxypropyl group at the meta position. Metaraminol is recognized for its sympathomimetic properties, primarily acting as a vasoconstrictor by stimulating alpha-1 adrenergic receptors, which leads to increased blood pressure.

Historical Medical Applications

Historically, metaraminol was used as a sympathomimetic agent, primarily acting on alpha-1 adrenergic receptors to induce vasoconstriction, thus increasing blood pressure. Its vasoconstrictive properties led to its use in treating hypotension, or low blood pressure . However, its clinical use has diminished due to the availability of newer agents with fewer side effects.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

- Chemistry Used as an intermediate in the synthesis of more complex organic molecules.

- Biology Studied for its effects on cellular processes and enzyme interactions.

- Medicine Primarily used in the treatment of cardiac arrhythmias and other cardiovascular disorders.

- Industry Employed in the production of pharmaceuticals and other chemical products.

Research into the interactions of this compound with various biological systems has revealed its capacity to modulate adrenergic signaling pathways. Studies have focused on:

- Defining the structural requirements for adrenergic receptor activation.

- Examining its effects on intracellular signaling cascades.

- Evaluating its potential to protect against oxidative stress in cellular models.

These studies contribute to a deeper understanding of its pharmacodynamics and potential therapeutic roles.

Research Findings

Recent studies have explored the broader implications of metaraminol's biological activities beyond its historical use:

- Adrenergic Signaling Modulation Metaraminol has been shown to modulate adrenergic signaling pathways, which may have implications for cardiovascular health and treatment strategies.

- Potential Therapeutic Applications Although its clinical use has diminished due to newer agents with fewer side effects, ongoing research suggests potential applications in other therapeutic areas such as neuroprotection and metabolic disorders.

In situ reactive extraction

A reactive extraction strategy can be employed to recover metaraminol under transaminase-favorable process conditions, achieving higher yields . The use of 1-decanol and 1-octanol exhibit a low distribution towards water and show the highest conversions in the enzymatic system, without observable interface inactivation .

Benchtop NMR for Online Reaction Monitoring

Wirkmechanismus

The compound exerts its effects by binding to alpha-adrenergic receptors, which increases the force of contraction and reduces the heart rate . This mechanism is particularly beneficial in treating cardiac arrhythmias, as it helps to stabilize the heart’s rhythm. The hydrolysis reaction catalyzed by hydrochloric acid is also significant, as it facilitates the binding of the hydroxyl group on the molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Metaraminol: Another alpha-adrenergic agonist used to treat hypotension.

Phenylephrine: Commonly used as a decongestant and vasopressor.

Epinephrine: A hormone and neurotransmitter with similar cardiovascular effects.

Uniqueness

3-(2-Amino-1-hydroxypropyl)phenol is unique due to its specific binding affinity for alpha-adrenergic receptors and its degradable nature, which makes it suitable for short-term therapeutic applications . Unlike some of its counterparts, it has a more targeted action with fewer side effects, making it a valuable compound in medicinal chemistry.

Biologische Aktivität

3-(2-Amino-1-hydroxypropyl)phenol, commonly known as metaraminol , is an organic compound with the molecular formula CHNO and a molecular weight of 167.21 g/mol. This compound features a phenolic ring substituted with a 2-amino-1-hydroxypropyl group at the meta position. Historically, metaraminol has been utilized as a sympathomimetic agent, primarily acting on alpha-1 adrenergic receptors to induce vasoconstriction, thus increasing blood pressure.

The primary biological activity of metaraminol is its role as a sympathomimetic agent . It predominantly stimulates alpha-1 adrenergic receptors, leading to vasoconstriction and increased vascular resistance, which is beneficial in treating conditions like hypotension.

- Vasoconstriction : By activating alpha-1 receptors, metaraminol causes blood vessels to constrict, thereby elevating blood pressure.

- Antioxidant Properties : The phenolic group in metaraminol can act as an antioxidant, scavenging free radicals and protecting cellular components from oxidative damage.

Research Findings

Recent studies have explored the broader implications of metaraminol's biological activities beyond its historical use:

- Adrenergic Signaling Modulation : Metaraminol has been shown to modulate adrenergic signaling pathways, which may have implications for cardiovascular health and treatment strategies.

- Potential Therapeutic Applications : Although its clinical use has diminished due to newer agents with fewer side effects, ongoing research suggests potential applications in other therapeutic areas such as neuroprotection and metabolic disorders.

Case Studies

Several studies have investigated the effects of metaraminol in various settings:

- Cardiovascular Studies : Research indicates that metaraminol can effectively manage hypotension during surgical procedures by maintaining adequate blood pressure levels.

- Oxidative Stress Research : Investigations into the antioxidant properties of metaraminol have demonstrated its potential to reduce oxidative stress markers in cellular models, suggesting a protective role against oxidative damage .

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics and biological activities of compounds structurally or functionally related to metaraminol:

| Compound Name | Structure/Properties | Unique Aspects |

|---|---|---|

| Phenylephrine | Selective alpha-1 agonist | More commonly used clinically; fewer side effects |

| Norepinephrine | Natural catecholamine | Critical in stress response; broader adrenergic activity |

| Oxymetazoline | Topical vasoconstrictor | Primarily used for local applications |

Eigenschaften

IUPAC Name |

3-(2-amino-1-hydroxypropyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6,9,11-12H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXFIGDLSSYIKKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC(=CC=C1)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858992 | |

| Record name | m-Hydroxynorephedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7619-17-2 | |

| Record name | α-(1-Aminoethyl)-3-hydroxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7619-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Hydroxynorephedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.